(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the necessary substituents.
Reaction Conditions: The key steps involve aldol condensation reactions, where the naphthalene derivative reacts with appropriate aldehydes or ketones under basic conditions to form the desired enone structure.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of catalysts may be employed to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and enone groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its specific interactions.
Comparison with Similar Compounds
- 4-hydroxy-4-methyl-1-naphthalen-1-ylbutan-1-one
- 4-hydroxy-4-methyl-1-naphthalen-1-ylhex-1-en-3-one
Comparison: (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one is unique due to its specific enone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,18)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11,18H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTWRIGLGRQGBU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.